Boc-asu-OH

概要

説明

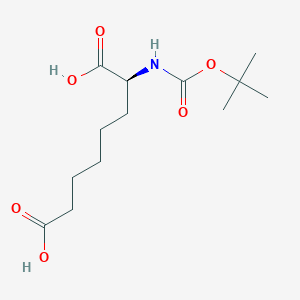

Octanedioic acid, 2-[(1,1-dimethylethoxy)carbonyl]amino-, (2S)-: , commonly known as Boc-asu-OH, is an organic compound used primarily in peptide synthesis. It is a derivative of 2-aminooctanedioic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial in synthetic chemistry to prevent unwanted reactions at the amino site during various chemical processes.

作用機序

Target of Action

Boc-asu-OH, also known as tert-butyloxycarbonyl-aspartic acid, is primarily used in the field of organic synthesis as a protecting group for amines . The primary targets of this compound are the amine groups present in various biochemical entities, such as amino acids and peptides . The role of this compound is to protect these amine groups during chemical reactions, preventing them from unwanted side reactions .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group shields the amine, allowing other parts of the molecule to undergo reactions without affecting the amine group . The Boc group can be removed later when the amine functionality is needed, typically by using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The use of this compound in biochemical pathways primarily involves the protection and deprotection of amines. This is particularly important in the synthesis of complex molecules where selective reactions are required . The Boc group allows for the selective reaction of other functional groups in a molecule while keeping the amine group intact. Once the desired reactions are complete, the Boc group can be removed to restore the amine functionality .

Pharmacokinetics: ADME Properties

The properties of this compound would be expected to be influenced by its structure and the nature of the boc group .

Result of Action

The primary result of the action of this compound is the protection of amine groups in biochemical entities, allowing for selective reactions to occur elsewhere in the molecule . This can be crucial in the synthesis of complex molecules, including many pharmaceuticals. The removal of the Boc group then allows the amine functionality to participate in subsequent reactions or to exert its biological activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the addition and removal of the Boc group are sensitive to the pH of the environment . Furthermore, the stability of this compound can be affected by temperature and the presence of certain chemicals . Understanding these factors is crucial for optimizing the use of this compound in chemical synthesis.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-asu-OH typically involves the reaction of 2-aminooctanedioic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions, often at room temperature, and results in the formation of the Boc-protected amino acid .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using large reactors and continuous flow systems. The process involves the same basic reaction but is optimized for higher yields and purity. The reaction mixture is typically extracted with organic solvents, and the product is purified through recrystallization or chromatography .

化学反応の分析

Types of Reactions:

Substitution Reactions: Boc-asu-OH can undergo nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.

Oxidation and Reduction: While this compound itself is stable under mild oxidative and reductive conditions, the free amino acid can participate in various redox reactions.

Common Reagents and Conditions:

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Deprotection: Strong acids like TFA or hydrochloric acid.

Oxidation/Reduction: Mild oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products:

Substitution: Boc-protected derivatives with different functional groups.

Deprotection: Free 2-aminooctanedioic acid.

Oxidation/Reduction: Various oxidized or reduced forms of the amino acid.

科学的研究の応用

Peptide Synthesis

Boc-asu-OH as a Protecting Group

- Role in Synthesis : this compound is primarily utilized as a protecting group for amino acids during peptide synthesis. Protecting groups are essential in organic synthesis to prevent unwanted reactions at specific functional groups.

- Advantages : The use of Boc (tert-butoxycarbonyl) allows for selective deprotection under mild conditions, making it favorable for synthesizing complex peptides with sensitive functionalities.

Research Findings

- Studies have demonstrated that this compound can be effectively employed in solid-phase peptide synthesis (SPPS), enhancing yield and purity of synthesized peptides. The compound’s stability under various conditions makes it an ideal choice for multi-step synthesis processes .

Pharmaceutical Applications

Active Pharmaceutical Ingredients

- Potential Therapeutic Uses : this compound derivatives have shown promise as active pharmaceutical ingredients (APIs). Their structural properties allow them to interact with biological targets effectively.

- Case Studies : Research indicates that compounds derived from this compound exhibit anti-inflammatory and analgesic properties, making them candidates for drug development targeting conditions such as arthritis and chronic pain .

Biochemical Research

Role in Enzyme Inhibition Studies

- Research Applications : this compound has been utilized in studies aimed at understanding enzyme mechanisms and inhibition pathways. By modifying the structure of target enzymes with this compound derivatives, researchers can elucidate the interactions between enzymes and substrates.

Case Study Example

- A study focusing on enzyme kinetics demonstrated that this compound derivatives could effectively inhibit specific proteases, providing insights into their catalytic mechanisms and potential therapeutic targets .

Nanotechnology and Drug Delivery

Nanoparticle Formulations

- Innovative Applications : Recent advancements have explored the incorporation of this compound into nanoparticle formulations for drug delivery systems. The compound's properties facilitate the design of nanoparticles that can encapsulate drugs, enhancing their bioavailability and targeted delivery.

Research Insights

- Research published in peer-reviewed journals indicates that nanoparticles containing this compound exhibit improved stability and controlled release profiles, which are critical for effective drug delivery .

類似化合物との比較

N-tert-Butoxycarbonyl-L-phenylalanine: Another Boc-protected amino acid used in peptide synthesis.

N-tert-Butoxycarbonyl-L-alanine: Similar in function but with a different side chain.

N-tert-Butoxycarbonyl-L-valine: Used in similar applications with a branched side chain.

Uniqueness: Boc-asu-OH is unique due to its specific side chain, which provides distinct properties in peptide synthesis. Its stability and ease of deprotection make it particularly useful in the synthesis of complex peptides .

生物活性

Boc-asu-OH, or tert-butyloxycarbonyl-aspartic acid, is a significant compound in organic synthesis, particularly in peptide synthesis and biological research. This article delves into its biological activity, mechanisms of action, and applications based on diverse sources and research findings.

Overview of this compound

This compound is an organic compound characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of aspartic acid. This modification is crucial for controlling reactions during peptide synthesis, allowing chemists to selectively manipulate the molecule without interference from the amino group.

Target of Action

This compound primarily acts as a protecting group for amines in synthetic chemistry. The Boc group can be added to amines under mild conditions using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide.

Mode of Action

The addition and removal of the Boc group are sensitive to pH changes, which can influence the compound's effectiveness in various biochemical pathways. The deprotection of this compound typically occurs under acidic conditions, yielding free aspartic acid that can participate in further reactions.

Biological Activity

This compound exhibits several biological activities that are valuable in research and pharmaceutical applications:

- Peptide Synthesis : It serves as a building block for synthetic peptides, facilitating the stepwise construction of peptides without interference from the amino group.

- Protein Structure Studies : The compound is used to study protein structure and function by providing stable intermediates that mimic natural proteins.

- Drug Development : Derivatives of this compound are explored in drug development, particularly for peptide-based therapeutics, due to their stability during synthesis and ease of deprotection.

Pharmacokinetics: ADME Properties

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) of this compound are influenced by its structure. The Boc group enhances solubility and stability during synthesis but must be removed to yield active compounds. The expected metabolic pathways involve hydrolysis under acidic conditions to release free aspartic acid.

Research Applications

This compound has been extensively utilized in various scientific fields:

- Chemistry : It is integral in synthesizing complex peptides and proteins.

- Biology : Researchers utilize it to create peptide analogs for studying biological processes.

- Medicine : Its derivatives are being investigated for therapeutic applications, including cancer treatment and vaccine development.

Peptide Therapeutics

Recent studies have demonstrated the efficacy of peptides synthesized using this compound in targeting specific receptors involved in disease processes. For example:

- Study on Cancer Treatment : A peptide derived from this compound showed promising results in inhibiting tumor growth in preclinical models by targeting cancer cell receptors.

Protein Mimicry

In another study focusing on protein structure, synthetic peptides containing this compound were used to mimic natural proteins involved in cellular signaling pathways. These studies provided insights into protein interactions and potential therapeutic targets.

Comparative Analysis Table

| Property | This compound | Free Aspartic Acid |

|---|---|---|

| Chemical Structure | Protected amino acid | Unprotected amino acid |

| Solubility | Higher due to Boc group | Variable depending on conditions |

| Stability | Stable during synthesis | Less stable; prone to reactions |

| Application | Peptide synthesis | Direct biological activity |

| Deprotection Conditions | Acidic conditions (e.g., TFA) | N/A |

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6/c1-13(2,3)20-12(19)14-9(11(17)18)7-5-4-6-8-10(15)16/h9H,4-8H2,1-3H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVLJRPOVUCTFZ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452294 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66713-87-9 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。